![molecular formula C9H10O3 B061502 Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)-(9CI) CAS No. 194657-03-9](/img/structure/B61502.png)
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene is an organic compound with the molecular formula C9H10O3 It is characterized by its unique structure, which includes a seven-membered ring and an epidioxide group
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene can be synthesized through several methods. One common approach involves the reaction of cycloheptadiene with acetic anhydride in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-acetyl-1,4-epidioxy-2,5-cycloheptadiene may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the epidioxide group into other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-acetyl-1,4-epidioxy-2,5-cycloheptadiene involves its interaction with molecular targets such as enzymes and receptors. The epidioxide group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions are crucial for its potential therapeutic effects and industrial applications.
相似化合物的比较
- 1-Acetyl-1,4-epidioxy-2,5-cyclohexadiene
- 1-Acetyl-1,4-epidioxy-2,5-cyclooctadiene
Uniqueness: 1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene is unique due to its seven-membered ring structure and the presence of both an acetyl and an epidioxide group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
194657-03-9 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC 名称 |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
InChI 键 |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
规范 SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
同义词 |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


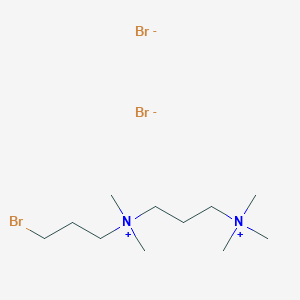
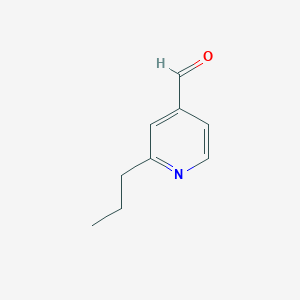


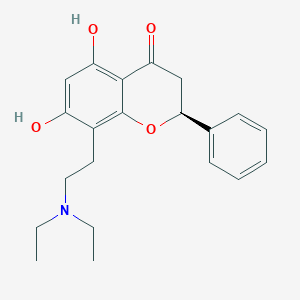
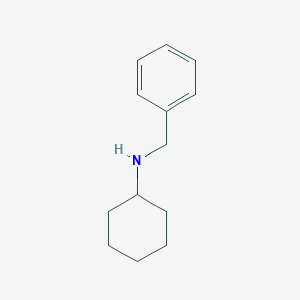
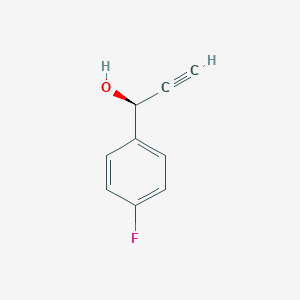
![6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B61433.png)
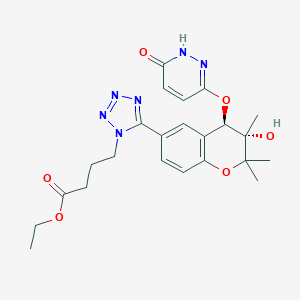
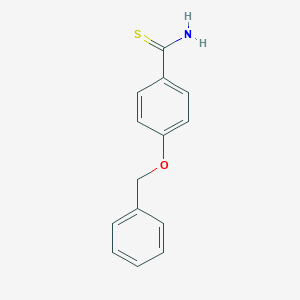
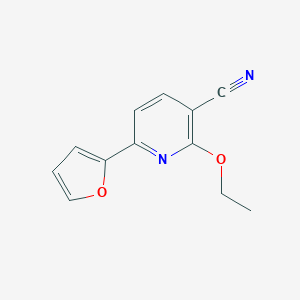
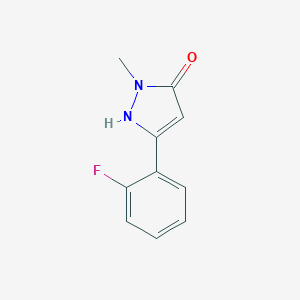
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
